molecular formula C8H10N2O B1608029 N-(1-pyridin-4-ylethyl)formamide CAS No. 20877-38-7

N-(1-pyridin-4-ylethyl)formamide

Cat. No.: B1608029
CAS No.: 20877-38-7
M. Wt: 150.18 g/mol
InChI Key: OEJSQNUOOVMQGH-UHFFFAOYSA-N
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Description

N-(1-pyridin-4-ylethyl)formamide: is a chemical compound with the molecular formula C8H10N2O 4-Pyridylethylformamide .

Mechanism of Action

Target of Action

Similar compounds such as pyrazolopyrimidines and pyridine-containing compounds have been reported to have significant biological activities, including anti-cancer activity . These compounds are known to interact with various cellular targets, but the specific targets for N-(1-Pyridin-4-ylethyl)formamide remain to be identified.

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides is promoted by I2 and TBHP via C–C bond cleavage . This suggests that the compound might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Formamide, a related compound, has been shown to support growth and production in biotechnological processes . It’s possible that this compound might affect similar biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

The compound has a molecular weight of 1501778 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Based on the known activities of related compounds, it’s possible that the compound might have significant effects on cellular processes, potentially including anti-cancer activity .

Action Environment

Formamide, a related compound, has been shown to safeguard cultivation systems against contamination in non-sterile conditions . This suggests that this compound might also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-4-ylethyl)formamide typically involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of sulfonated rice husk ash as a catalyst. This method is efficient and provides high yields of the product. The process involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of the catalyst, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(1-pyridin-4-ylethyl)formamide undergoes various chemical reactions, including oxidation , reduction , and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives , while reduction can produce pyridineethanol derivatives .

Comparison with Similar Compounds

  • N-(1-pyridin-3-ylethyl)formamide
  • N-(1-pyridin-2-ylethyl)formamide
  • N-(1-pyridin-4-ylmethyl)formamide

Comparison: N-(1-pyridin-4-ylethyl)formamide is unique due to its specific pyridine ring substitution pattern , which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

N-(1-pyridin-4-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSQNUOOVMQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378035
Record name N-(1-pyridin-4-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-38-7
Record name N-(1-pyridin-4-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(1-Piperidin-4-yl-ethyl)-formamide; compound with acetic acid (350 mg, 1.61 mmol), 2,4-dichloro-pyrimidine (265 mg, 1.78 mmol) and ethyl-diisopropyl-amine (848 mg, 6.56 mmol) in 20 ml of ethanol were heated under reflux for 5 hours. The mixture was evaporated and the residue dissolved in water and extracted with ethyl acetate. The organic layer was dried with MgSO4 and evaporated.
Name
N-(1-Piperidin-4-yl-ethyl)-formamide; compound with acetic acid
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Pyridin-4-yl-ethanone (24.2 g, 199.77 mmol) and 10 ml of formic acid were heated to 180° C. and formamide (126 g, 2.797 mol) in 10 ml of formic acid was added within 30 min. The mixture was stirred for 90 min., cooled and poured in 100 ml of water. After addition of conc. sodium hydroxide solution until pH13 the product was extracted with diethyl-ether. The organic layer was dried with MgSO4 and evaporated. Purification by distillation (165° C./4 mbar) yields pure product.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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